molecular formula C14H8ClNO2S B3275990 5-Chlorobenzo[c]isothiazol-3-yl benzoate CAS No. 63285-90-5

5-Chlorobenzo[c]isothiazol-3-yl benzoate

Cat. No.: B3275990
CAS No.: 63285-90-5
M. Wt: 289.7 g/mol
InChI Key: UKGRXGUQDLLCDD-UHFFFAOYSA-N
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Description

5-Chlorobenzo[c]isothiazol-3-yl benzoate is an organic compound with the molecular formula C14H8ClNO2S and a molecular weight of 289.74 g/mol . This compound is part of the benzoisothiazole family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorobenzo[c]isothiazol-3-yl benzoate typically involves the reaction of 5-chlorobenzo[c]isothiazole with benzoic acid or its derivatives under specific conditions. One common method includes the esterification reaction where benzoic acid is reacted with 5-chlorobenzo[c]isothiazole in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

5-Chlorobenzo[c]isothiazol-3-yl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Chlorobenzo[c]isothiazol-3-yl benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Chlorobenzo[c]isothiazol-3-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromobenzo[c]isothiazol-3-yl benzoate
  • 5-Iodobenzo[c]isothiazol-3-yl benzoate
  • 5-Fluorobenzo[c]isothiazol-3-yl benzoate

Uniqueness

5-Chlorobenzo[c]isothiazol-3-yl benzoate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative may exhibit different physicochemical properties and biological effects, making it a valuable compound for specific applications .

Biological Activity

5-Chlorobenzo[c]isothiazol-3-yl benzoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has a molecular formula of C14_{14}H8_8ClNO2_2S and a molar mass of 289.74 g/mol. The compound features a chlorine atom, which significantly influences its reactivity and biological activity .

The synthesis typically involves the esterification of 5-chlorobenzo[c]isothiazole with benzoic acid, often using dehydrating agents like thionyl chloride or phosphorus oxychloride under controlled conditions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound’s mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Anticancer Potential

The compound is also being investigated for its anticancer properties. Studies have suggested that it may inhibit key enzymes involved in cancer proliferation, such as cyclooxygenase (COX) enzymes. This inhibition can disrupt inflammatory pathways that are often upregulated in tumors . For instance, dual antagonists targeting EP2 and EP4 receptors have shown promise in reducing tumor growth in colorectal cancer models .

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes such as COX, preventing substrate access and thus inhibiting their activity.
  • Receptor Modulation : It may act as an antagonist at prostaglandin receptors, influencing pathways related to inflammation and cancer progression .

Case Studies

Several case studies have documented the effects of this compound in experimental models:

  • Colorectal Cancer : In a study by Yang et al., the compound was shown to reduce tumor growth and metastasis in animal models by inhibiting COX enzymes .
  • Inflammatory Disorders : Other studies have indicated potential benefits in autoimmune disorders through modulation of inflammatory pathways .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundBiological ActivityUnique Features
5-Bromobenzo[c]isothiazol-3-yl benzoateAntimicrobial, anticancerBromine substitution may alter reactivity
5-Iodobenzo[c]isothiazol-3-yl benzoateLimited studies availableIodine may enhance lipophilicity
5-Fluorobenzo[c]isothiazol-3-yl benzoateAnticancer propertiesFluorine can increase metabolic stability

The presence of chlorine in this compound distinguishes it from its analogs, potentially leading to different biological effects and applications.

Properties

IUPAC Name

(5-chloro-2,1-benzothiazol-3-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2S/c15-10-6-7-12-11(8-10)14(19-16-12)18-13(17)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGRXGUQDLLCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C3C=C(C=CC3=NS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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